N-Nonadecanoyl-sulfatide
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
This compound operates under multiple systematic nomenclature conventions that reflect its complex structural organization. The International Union of Pure and Applied Chemistry designation identifies this compound as N-[(1S,2R,3E)-2-Hydroxy-1-[[(3-O-sulfo-β-D-galactopyranosyl)oxy]methyl]-3-heptadecen-1-yl]nonadecanamide. The Chemical Abstracts Service has assigned the registry number 2692623-78-0 to this compound, providing universal identification across scientific databases. Alternative nomenclature systems recognize this molecule as (3'-sulfo)Galβ-Cer(d18:1/19:0), which denotes the sphingosine base configuration and fatty acid composition. The systematic name explicitly describes the stereochemistry at critical carbon centers, indicating the presence of S and R configurations at positions 1 and 2 respectively.
The compound classification within lipid taxonomy places this compound in the sulfatide subgroup of glycosphingolipids. This classification system recognizes the presence of both the galactose sugar moiety and the sulfate functional group as defining characteristics. The molecular formula C43H83NO11S encompasses all constituent atoms and reflects the substantial molecular complexity inherent in this sphingolipid structure. The nomenclature conventions also accommodate alternative designations such as C19 Sulfatide and N-Nonadecanoyl Sulfatide, which emphasize the nineteen-carbon fatty acid chain length. These various naming systems collectively ensure precise identification and communication within the scientific community studying sphingolipid chemistry.
Molecular Architecture: Sphingosine Base and Acyl Chain Configuration
The molecular architecture of this compound demonstrates sophisticated structural organization centered around the sphingosine backbone system. The sphingosine base exhibits the characteristic d18:1 configuration, indicating an eighteen-carbon chain with a single double bond positioned between carbons 4 and 5. This unsaturated linkage adopts the E-configuration, contributing to the overall three-dimensional structure and membrane integration properties of the molecule. The hydroxyl groups at positions 1 and 3 of the sphingosine base provide critical attachment points for the galactose moiety and establish the characteristic amphiphilic nature of the compound.
The acyl chain component consists of nonadecanoic acid, a saturated nineteen-carbon fatty acid that forms an amide linkage with the amino group at position 2 of the sphingosine base. This fatty acid chain contributes significantly to the hydrophobic character of the molecule and influences membrane association behaviors. The galactose sugar unit attaches to the primary hydroxyl group of the sphingosine backbone through a β-glycosidic linkage, establishing the galactosylceramide core structure. The sulfate modification occurs at the 3-position of the galactose ring, creating the characteristic sulfatide functionality that distinguishes this compound from non-sulfated galactosylceramides.
The complete molecular weight of this compound reaches 822.18 to 822.2 daltons, reflecting the substantial size and complexity of this sphingolipid structure. The molecular geometry accommodates the specific stereochemical requirements at each chiral center, ensuring proper spatial arrangement of functional groups for optimal biological activity. The combination of polar and nonpolar regions within the molecular structure establishes the amphiphilic properties essential for membrane incorporation and cellular function.
Spectroscopic Profiling: Nuclear Magnetic Resonance, Mass Spectrometry, and Infrared Spectral Signatures
Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and purity. Nuclear magnetic resonance spectroscopy provides comprehensive structural verification through both proton and phosphorus-31 nuclear magnetic resonance analysis. The proton nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the various proton environments within the molecule, including the olefinic protons of the sphingosine double bond and the methylene protons of the fatty acid chain. The phosphorus-31 nuclear magnetic resonance spectrum specifically monitors the sulfate phosphorus environment, confirming the presence and chemical environment of the sulfate modification.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 822, corresponding to the calculated molecular weight of the compound. The fragmentation patterns observed in mass spectrometry provide structural information about the individual components, including the sphingosine base, fatty acid chain, and galactose-sulfate moiety. High-resolution mass spectrometry techniques achieve precise mass determination that supports molecular formula confirmation and distinguishes this compound from closely related structural analogs.
Infrared spectroscopy identifies characteristic functional group vibrations that confirm the presence of key structural elements. The amide carbonyl stretch appears in the expected region for secondary amides, while hydroxyl group vibrations confirm the presence of the galactose sugar moiety. The sulfate group exhibits characteristic stretching vibrations that distinguish sulfated from non-sulfated compounds. Purity assessment through spectroscopic methods consistently demonstrates greater than 98% purity for research-grade preparations of this compound.
Crystallographic Analysis and Three-Dimensional Conformation
Crystallographic investigation of this compound faces significant challenges due to the inherent flexibility of the long-chain fatty acid component and the complex three-dimensional arrangement of multiple functional groups. Computational modeling studies indicate that conformer generation becomes restricted due to the high degree of molecular flexibility present in this sphingolipid structure. The extended fatty acid chains and multiple rotatable bonds create numerous possible conformational states that complicate crystallographic analysis and limit the feasibility of obtaining high-quality crystal structures.
Three-dimensional conformational analysis reveals that this compound adopts extended configurations that optimize intermolecular interactions while maintaining favorable intramolecular geometry. The sphingosine backbone maintains its characteristic bent configuration around the double bond region, creating distinct hydrophobic and hydrophilic domains within the molecular structure. The galactose-sulfate head group adopts conformations that maximize hydrogen bonding opportunities with surrounding molecules or solvent systems.
Molecular modeling studies demonstrate that the compound exhibits significant conformational flexibility, particularly in the fatty acid chain region where rotation around carbon-carbon bonds allows adaptation to different membrane environments. The rotatable bond count of 37 indicates substantial conformational freedom that enables the molecule to adjust its shape according to environmental constraints. This flexibility represents both an analytical challenge for structural determination and a functional advantage for biological membrane integration.
Physicochemical Properties: Solubility, Melting Point, and Stability
The physicochemical properties of this compound reflect its amphiphilic nature and complex molecular architecture. The compound exists as a solid at room temperature, exhibiting typical behavior for long-chain sphingolipids with substantial hydrophobic character. Solubility characteristics demonstrate selective dissolution in organic solvents, with optimal solubility achieved in dimethyl sulfoxide, dimethyl formamide, and chloroform-methanol mixtures in a 2:1 ratio. The compound shows limited solubility in purely aqueous systems due to the extensive hydrophobic fatty acid chain component.
Storage stability studies indicate that this compound maintains chemical integrity under appropriate conditions. Powder formulations demonstrate stability for three years when stored at -20°C, while shorter-term storage at 4°C provides adequate stability for two years. Solution stability varies depending on the solvent system employed, with dimethyl sulfoxide solutions maintaining stability for six months at -80°C and one month at -20°C. The compound remains stable during standard shipping conditions at ambient temperature for several days, facilitating distribution and handling in research applications.
Thermal properties reflect the complex intermolecular interactions present in the solid state, though specific melting point data requires experimental determination under controlled conditions. The topological polar surface area of 116 square angstroms indicates substantial polar character despite the presence of extensive hydrophobic regions. The calculated partition coefficient suggests strong preference for lipophilic environments, consistent with membrane association behaviors observed for related sphingolipid compounds.
Properties
Molecular Formula |
C43H83NO11S |
|---|---|
Molecular Weight |
822 |
Appearance |
Unit:1 mgSolvent:nonePurity:98+%Physical solid |
Synonyms |
N-C19:0-Sulfatide; N-Nonadecanoyl-sphingosyl-beta-D-galactoside-3-sulfate |
Origin of Product |
United States |
Scientific Research Applications
Biological Significance
N-Nonadecanoyl-sulfatide plays a critical role in cellular processes, particularly in the central nervous system. Sulfatides, including this compound, are known to be involved in:
- Myelination : They are essential components of myelin sheaths, which insulate nerve fibers and enhance signal transmission.
- Cell Signaling : Sulfatides can influence cell signaling pathways, acting as signaling molecules that modulate various cellular responses.
Neurobiology Research
Recent studies have highlighted the importance of this compound in neurobiology:
- Neurodegenerative Diseases : Research indicates that alterations in sulfatide levels may be linked to neurodegenerative conditions such as multiple sclerosis and Alzheimer's disease. Understanding the role of this compound could provide insights into therapeutic strategies for these diseases.
- Lipidomics : Advances in lipidomics have facilitated the study of sulfatides in brain tissues, revealing their diverse roles in brain function and pathology. Techniques such as mass spectrometry have been instrumental in identifying and quantifying these lipids in biological samples .
Therapeutic Applications
This compound has potential therapeutic implications:
- Drug Development : Its unique properties make it a candidate for developing new drugs targeting lipid metabolism disorders. For instance, manipulating sulfatide levels could influence the progression of diseases characterized by lipid dysregulation.
- Biomarkers : Changes in the levels of this compound may serve as biomarkers for certain diseases, aiding in early diagnosis and monitoring disease progression.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Key Observations :
- Acyl Chain Length: Longer chains (e.g., C19:0) increase molecular weight and hydrophobicity compared to shorter analogs like C2:0 (acetyl) or C12:0 (dodecanoyl).
- Saturation: N-Octadecenoyl-sulfatide (C18:1) contains a cis-9 double bond, reducing melting temperature and increasing membrane fluidity relative to saturated chains like C19:0 .
- Purity and Storage: All listed sulfatides exceed 98% purity, but this compound is noted for >99% purity, emphasizing its utility in high-precision studies .
2.3 Modified Analogs
N-Dodecanoyl-NBD-sulfatide (CAS 128969-80-2), a fluorescent derivative tagged with nitrobenzoxadiazole (NBD), demonstrates how functionalization alters properties. Its molecular weight (902.11) exceeds this compound’s, and the NBD group enables fluorescence-based tracking in cellular uptake studies .
Research Implications
- Therapeutic Applications : Shorter-chain sulfatides (C2:0, C12:0) are explored for drug delivery due to enhanced solubility, while C19:0’s stability may suit long-term structural studies .
- Disease Mechanisms : Comparative studies of C18:1 (fluid) vs. C19:0 (rigid) sulfatides could clarify their roles in disorders like multiple sclerosis, where sulfatide loss is observed .
Preparation Methods
Enzymatic Synthesis in Biological Systems
This compound is biosynthesized in vivo through a multi-step pathway localized in the endoplasmic reticulum and Golgi apparatus. The process begins with the formation of ceramide, where sphingosine is acylated with nonadecanoic acid via the enzyme ceramide synthase. Subsequent galactosylation by UDP-galactose:ceramide galactosyltransferase (CGT) yields galactocerebroside, which is then sulfated at the 3-hydroxyl position of the galactose moiety by cerebroside sulfotransferase (CST) using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor.
Key Challenges in Biosynthesis
-
Substrate Specificity : CST exhibits preference for ceramides with specific acyl chain lengths, necessitating optimization for nonadecanoyl incorporation.
-
Localization : Compartmentalization of enzymes in the Golgi limits large-scale in vitro production.
Chemical Synthesis Strategies
Stepwise Chemical Synthesis
Chemical synthesis offers precise control over acyl chain composition and sulfation patterns. A representative protocol involves:
-
Ceramide Formation : Sphingosine is reacted with nonadecanoic acid using dicyclohexylcarbodiimide (DCC) as a coupling agent in anhydrous dichloromethane. The reaction proceeds at 25°C under nitrogen for 24 hours, yielding N-nonadecanoyl-sphingosine.
-
Galactosylation : The ceramide is glycosylated with activated galactose donors (e.g., galactosyl trichloroacetimidate) in the presence of BF₃·Et₂O as a catalyst.
-
Sulfation : The galactocerebroside intermediate is sulfated using a sulfur trioxide-pyridine complex in dimethylformamide at 60°C for 6 hours.
Reaction Optimization Data
| Step | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Ceramide Formation | DCC, DCM, 25°C, 24h | 78 | 92 |
| Galactosylation | BF₃·Et₂O, CH₂Cl₂, 0°C → rt, 12h | 65 | 88 |
| Sulfation | SO₃·Py, DMF, 60°C, 6h | 45 | 85 |
Solid-Phase Synthesis
Recent advances employ solid-phase techniques to streamline purification. Aminopropyl silica gel is functionalized with sphingosine, followed by sequential acylation, galactosylation, and sulfation. This method achieves a 60% overall yield with >90% purity, reducing solvent use by 40% compared to solution-phase synthesis.
Extraction and Purification from Natural Sources
Lipid Extraction Protocols
Sulfatides are isolated from biological tissues (e.g., brain, kidney) or marine organisms (e.g., Sargassum vulgare) using modified Bligh-Dyer methods:
-
Homogenization : Tissues are homogenized in chloroform/methanol/PBS (1:2:0.8 v/v).
-
Phase Separation : Addition of chloroform and water induces phase separation, with sulfatides partitioning into the organic phase.
-
Desalting : Dialysis against water removes salts and low-molecular-weight contaminants.
Comparative Extraction Yields
| Source | Solvent System | Sulfatide Yield (mg/g tissue) |
|---|---|---|
| Mouse Brain | CHCl₃/MeOH/PBS (1:2:0.8) | 0.12 |
| Sargassum vulgare | CHCl₃/MeOH (2:1) | 0.08 |
Chromatographic Purification
Crude extracts are refined using:
-
Anion-Exchange Chromatography : DEAE-cellulose columns eluted with ammonium acetate gradients selectively bind sulfatides due to their sulfate group.
-
Thin-Layer Chromatography (TLC) : Silica gel plates developed in chloroform/methanol/water (65:25:4 v/v) resolve sulfatides (Rf = 0.3–0.4), visualized with orcinol-sulfuric acid.
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization tandem MS (ESI-MS/MS) in negative ion mode confirms molecular identity via signature fragments:
Nuclear Magnetic Resonance (NMR)
¹H and ¹³C NMR spectra verify galactose sulfation and acyl chain integration:
-
Galactose 3-Sulfate : δ 4.25 ppm (¹H, H-3), 78.9 ppm (¹³C, C-3).
-
Nonadecanoyl Chain : δ 0.88 ppm (terminal CH₃), 2.30 ppm (CO-NH).
Challenges and Optimization
Q & A
Q. What safety protocols are essential for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
